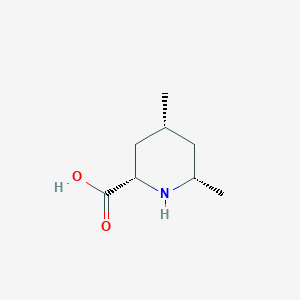

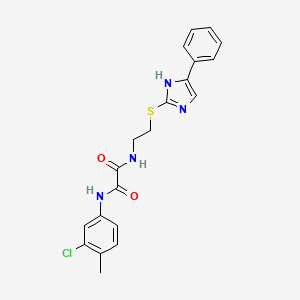

(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid” is a potent ADC cytotoxin encoding a member of the C-type lectin/C-type lectin-like domain (CTL/CTLD) superfamily . It is involved in protein folding and diverse functions such as cell adhesion, cell signaling, glycoprotein turnover, and roles in inflammation and immune responses .

Molecular Structure Analysis

The molecular formula of “(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid” is C37H40N2O6S . It has an average mass of 640.788 Da and a monoisotopic mass of 640.260681 Da .Applications De Recherche Scientifique

Epimerization in Thiazolidine Carboxylic Acids

Research on thiazolidine carboxylic acids has shown epimerization at the C-2 position in neutral, protic solvents. This property is particularly evident in compounds like 2(R,S)-5,5-Trimethylthiazolidine-4-(S)-carboxylic acid, which undergo rapid equilibration in acidic environments. The stability and chiral integrity of these compounds have implications for their potential applications in synthesizing enantiomeric forms of various chemical compounds (Nagasawa, Goon, & Shirota, 1981).

Role in Material Science and Biochemistry

The closely related compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid has been found useful in material science and biochemistry. It acts as an inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher, suggesting potential applications in studying molecular structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).

Proton Magnetic Resonance Studies

Proton magnetic resonance (PMR) studies of cyclic compounds like cis- and trans-2,6-Dimethylpiperidine provide insights into the configurations and stereochemical properties of such compounds. This information is vital for understanding their behavior in various chemical reactions and potential applications in synthesizing complex molecules (Booth, Little, & Feeney, 1968).

Hydrogen Bonding in Organic Salts

Studies focusing on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives highlight the role these compounds play in forming organic salts. This understanding is crucial for designing new materials with specific properties (Jin et al., 2011).

Intermolecular Hydrogen Bonding

Research on compounds like 2,2-dimethylbutynoic acid with pyridone terminus demonstrates the formation of intermolecular hydrogen-bonded dimers. This property is significant for the development of new materials with specific binding and recognition capabilities (Wash, Maverick, Chiefari, & Lightner, 1997).

Reactivity in Peptide Synthesis

The reactivity of related compounds like 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids is important in peptide synthesis. Understanding their crystal structures and molecular orbital calculations aids in developing new methods for peptide synthesis (Crisma et al., 1997).

Propriétés

IUPAC Name |

(2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCPKVKLLIOMQR-VQVTYTSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N[C@@H](C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3012523.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)

![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)

![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B3012540.png)

![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)

![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)